4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a brominated terphenyl compound. Terphenyls are a class of aromatic hydrocarbons consisting of three benzene rings connected by single bonds. The bromine atom and carboxylic acid groups attached to the terphenyl structure make this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid typically involves the bromination of a terphenyl precursor followed by carboxylation. One common method includes the bromination of 1,1’:3’,1’'-terphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated terphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The bromination and carboxylation reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Scientific Research Applications
5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-diphenylbenzene
- 4-Bromo-4-iodobiphenyl
- 3-Bromo-5-phenyl-1,1’-biphenyl
Uniqueness
5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups on the terphenyl structure. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO4/c21-18-10-16(12-1-5-14(6-2-12)19(22)23)9-17(11-18)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCRNBUFAEKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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